Pindolol-d7
概要
説明
Pindolol-d7 is a compound with the molecular formula C14H20N2O2 . It is a deuterium-labeled version of Pindolol, a nonselective beta-blocker with partial beta-adrenergic receptor agonist activity . It is often used in the treatment of hypertension, cardiac arrhythmia, and angina pectoris .
Synthesis Analysis
Pindolol can be synthesized using a free radical polymerization of itaconic acid and subsequent cross-linkage with ethylene glycol dimethacrylate in the presence of Pindolol . The resulting molecularly imprinted polymers (MIPs) are synthetic receptors with potential applications in drug delivery systems and devices .Molecular Structure Analysis
The molecular structure of Pindolol-d7 includes an indole group to which a chain of isopropylaminopropoxy is connected . The InChI string representation of its structure isInChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D
. Physical And Chemical Properties Analysis
Pindolol-d7 has a molecular weight of 255.36 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 6 . The exact mass and monoisotopic mass are both 255.196415107 g/mol . The topological polar surface area is 57.3 Ų .科学的研究の応用
Electrochemical Analysis : Pereira et al. (2018) demonstrated the electrochemical determination of Pindolol using a boron-doped diamond electrode. This research suggests potential for field applications in monitoring Pindolol in biological samples, particularly for anti-doping purposes in athletes (Pereira et al., 2018).
Stereoisomer Pharmacokinetics : Hsyu and Giacomini (1985) studied the stereoselective renal clearance of Pindolol, finding significant differences in clearance rates between its enantiomers. This research contributes to understanding the pharmacokinetics of Pindolol and its stereochemistry (Hsyu & Giacomini, 1985).
Antidepressant Augmentation : Artigas et al. (2006) reviewed the use of Pindolol in augmenting the effects of SSRIs in antidepressant therapy. They concluded that Pindolol accelerates antidepressant response but does not necessarily increase the effectiveness in unresponsive patients (Artigas, Adell, & Celada, 2006).
Imprinted Polymer Synthesis : Tadi and Motghare (2013) used computational approaches for the rational synthesis of Pindolol-imprinted polymer, which has potential applications in drug delivery systems and diagnostic sensors (Tadi & Motghare, 2013).
PET Imaging Studies : Andrée et al. (1999) used PET imaging to confirm the binding of Pindolol to 5-HT1A receptors in the human brain. This study is significant for understanding the interaction of Pindolol with brain receptors in vivo (Andrée, Thorberg, Halldin, & Farde, 1999).
G-Protein Activation Study : Newman-Tancredi et al. (2001) studied the effect of Pindolol on G-protein activation at pre- and postsynaptic serotonin 5-HT1A receptors. This research is crucial in understanding the complex pharmacology of Pindolol (Newman-Tancredi, Chaput, Touzard, & Millan, 2001).
Effect on Dopaminergic and Adrenergic Neurons : Lejeune and Millan (2000) examined the influence of Pindolol on electrical activity of serotonergic, dopaminergic, and adrenergic neurons. This study offers insight into the potential impact of Pindolol on mood and its role in combination with antidepressant agents (Lejeune & Millan, 2000).
Brain Imaging in Antidepressant Treatment : Martínez, Broft, and Laruelle (2000) discussed the role of Pindolol in antidepressant treatment, focusing on brain imaging studies to understand its mechanism of action (Martínez, Broft, & Laruelle, 2000).
作用機序
Target of Action
Pindolol-d7, a deuterium labeled form of Pindolol , primarily targets beta-adrenergic receptors . These receptors are found in various tissues throughout the body but are particularly concentrated in the heart and blood vessels. Pindolol is a non-selective beta blocker , meaning it blocks both beta-1 and beta-2 adrenergic receptors . It also functions as a weak partial antagonist of the serotonin 5-HT1A receptor .
Mode of Action
Pindolol’s interaction with its targets results in several physiological changes. By blocking beta-1 adrenergic receptors in the heart, it leads to a decrease in heart rate and blood pressure . Additionally, by blocking beta-1 receptors in the juxtaglomerular apparatus (a part of the kidney), Pindolol inhibits the release of renin, which in turn inhibits the release of angiotensin II and aldosterone . As a weak partial antagonist of the serotonin 5-HT1A receptor, Pindolol preferentially blocks inhibitory 5-HT1A autoreceptors .
Biochemical Pathways
The inhibition of renin release by Pindolol affects the renin-angiotensin-aldosterone system (RAAS) , a major biochemical pathway involved in blood pressure regulation . Reduced levels of angiotensin II lead to a decrease in vasoconstriction and aldosterone secretion, resulting in lower blood pressure . The blocking of 5-HT1A receptors can affect serotonin signaling, which is involved in mood regulation .
Pharmacokinetics
Pindolol is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1-2 hours . Its bioavailability ranges from 50% to 95% . The drug is metabolized in the liver and has an elimination half-life of 3-4 hours . It is excreted through the kidneys .
Result of Action
The primary result of Pindolol’s action is a significant reduction in blood pressure and heart rate . This makes it effective in the management of hypertension . Additionally, due to its interaction with serotonin receptors, Pindolol has been researched as an add-on therapy to various antidepressants in the treatment of depression .
Action Environment
The action, efficacy, and stability of Pindolol can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions. Furthermore, individual patient factors such as age, ethnicity, comorbidities, and cardiovascular risk can influence the drug’s action . It’s also worth noting that abrupt withdrawal of Pindolol may lead to an exacerbation of symptoms of hyperthyroidism, including thyroid storm .
将来の方向性
Pindolol is commonly prescribed in the treatment of hypertension, angina pectoris, cardiac arrhythmias, and glaucoma . Future research may explore its potential applications in other areas of medicine, as well as the development of new synthesis methods and the study of its behavior in different environments .
特性
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(1H-indol-4-yloxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKKSLKJUAGIC-SVMCCORHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676113 | |
Record name | 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185031-19-9 | |
Record name | 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。